

SNT-207858 Free Base: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SNT-207858 free base

Cat. No.: B2846375

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CAS Number: 1104080-42-3

This technical guide provides an in-depth overview of **SNT-207858 free base**, a potent and selective antagonist of the melanocortin-4 receptor (MC-4R). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and therapeutic potential of this compound.

Chemical and Physical Properties

SNT-207858 is a small molecule with the following properties:

Property	Value
Molecular Formula	C32H43Cl2N5O3
Molecular Weight	616.6 g/mol
CAS Number	1104080-42-3
Synonyms	SNT207858, N-[(2R)-3-(2,4-Dichlorophenyl)-1-oxo-1-(4-{3-[(2R)-2-(1-pyrrolidinyl)butoxy]-2-pyridinyl}-1-piperidinyl)-2-propanyl]-1-pyrrolidinecarboxamide

Mechanism of Action

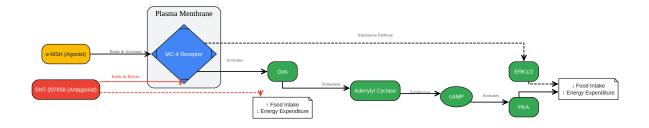


SNT-207858 acts as a selective antagonist at the melanocortin-4 receptor (MC-4R), a G protein-coupled receptor (GPCR) primarily expressed in the brain. The MC-4R is a key component of the leptin-melanocortin signaling pathway, which plays a crucial role in regulating energy homeostasis, appetite, and body weight.

Under normal physiological conditions, the binding of agonist ligands, such as α -melanocyte-stimulating hormone (α -MSH), to the MC-4R activates the receptor. This activation primarily couples to the G α s protein, leading to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure. The MC-4R can also signal through other G proteins, such as G α i and G α q, and activate the ERK1/2 pathway.

As an antagonist, SNT-207858 binds to the MC-4R but does not activate it. By occupying the receptor's binding site, it prevents the endogenous agonist α -MSH from binding and initiating the downstream signaling cascade. This blockade of MC-4R signaling is expected to increase food intake and decrease energy expenditure, making SNT-207858 a potential therapeutic agent for conditions characterized by anorexia and cachexia, such as cancer-associated cachexia.

Signaling Pathway Diagram



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Caption: MC-4 Receptor Signaling Pathway and the Antagonistic Action of SNT-207858.

In Vitro Pharmacology

SNT-207858 has been characterized in vitro for its binding affinity and functional antagonism at the human melanocortin-4 receptor.

Parameter	Value
Binding Affinity (IC ₅₀)	22 nM
Functional Antagonism (IC50)	11 nM
Selectivity vs. MC-3R	~170-fold
Selectivity vs. MC-5R	~40-fold

Experimental Protocols

3.1. Radioligand Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of a test compound like SNT-207858 to the MC-4R.

- Cell Culture and Membrane Preparation:
 - Culture HEK293 cells stably or transiently expressing the human MC-4 receptor.
 - Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the supernatant at high speed to pellet the cell membranes.
 - Resuspend the membrane pellet in an appropriate assay buffer.
- Binding Assay:
 - In a 96-well plate, add the cell membrane preparation.



- Add a fixed concentration of a suitable radioligand (e.g., [125]-NDP-α-MSH).
- Add varying concentrations of the unlabeled test compound (SNT-207858).
- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
- Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.
- Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

3.2. cAMP Functional Assay (General Protocol)

This protocol describes a general method to assess the functional antagonist activity of SNT-207858 at the MC-4R.

Cell Culture:

 Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human MC-4 receptor.

cAMP Measurement:

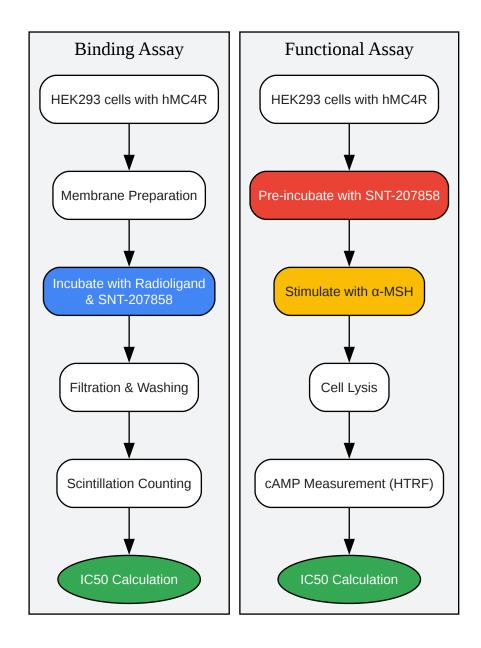
- Seed the cells in a 96-well or 384-well plate and allow them to adhere.
- Pre-incubate the cells with varying concentrations of the antagonist (SNT-207858) for a defined period.



- Stimulate the cells with a fixed concentration of an MC-4R agonist (e.g., α -MSH) at its EC₅₀ or EC₈₀ concentration.
- Incubate for a specific time to allow for cAMP production.
- Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Data Analysis:
 - Plot the measured cAMP levels against the logarithm of the antagonist concentration.
 - Fit the data to a dose-response curve to calculate the IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Experimental Workflow Diagram





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Caption: Workflow for In Vitro Characterization of SNT-207858.

In Vivo Pharmacology

The in vivo efficacy of SNT-207858 has been evaluated in a murine model of cancerassociated cachexia.



Animal Model	C26 Adenocarcinoma-Induced Cachexia in Mice
Treatment	SNT-207858 (30 mg/kg, oral administration, once daily for 15 days)
Outcome	Significantly reduced tumor-induced weight loss.

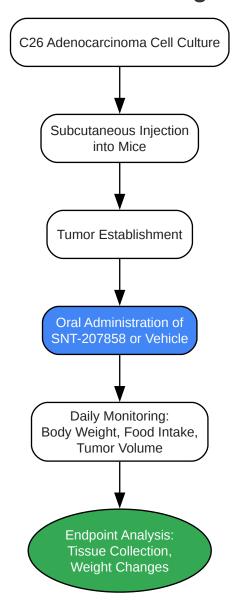
Experimental Protocol

- 4.1. C26 Adenocarcinoma-Induced Cachexia Model (General Protocol)
- Animal Model:
 - Use male BALB/c or CD2F1 mice.
 - Acclimate the animals to the housing conditions for at least one week before the experiment.
- Tumor Cell Culture and Implantation:
 - Culture Colon-26 (C26) adenocarcinoma cells in appropriate media.
 - Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium.
 - Subcutaneously inject a specific number of C26 cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
- Treatment:
 - Once tumors are established or on a pre-determined schedule, begin treatment with SNT-207858 or vehicle control.
 - Administer the compound orally at the specified dose and frequency.
- Monitoring and Endpoints:



- Monitor body weight, tumor volume, and food intake regularly.
- At the end of the study, euthanize the animals and collect tissues (e.g., tumors, muscles, fat pads) for further analysis.
- Analyze endpoints such as changes in body weight (corrected for tumor weight), muscle mass, and fat mass.

In Vivo Experimental Workflow Diagram



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Caption: Workflow for In Vivo Efficacy Testing in a Cancer Cachexia Model.

Pharmacokinetics

While specific pharmacokinetic parameters for SNT-207858 are not publicly available, it has been described as an orally active and blood-brain barrier penetrating compound. Further studies would be required to determine its oral bioavailability, plasma half-life, clearance, and brain-to-plasma concentration ratio.

Summary and Future Directions

SNT-207858 is a selective and potent antagonist of the MC-4 receptor with demonstrated in vitro activity and in vivo efficacy in a preclinical model of cancer cachexia. Its ability to block the anorexic signals mediated by the MC-4R suggests its potential as a therapeutic agent for the treatment of cachexia and other conditions associated with involuntary weight loss.

Future research should focus on:

- Detailed pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship and optimal dosing regimen.
- Evaluation in a broader range of preclinical models of cachexia and anorexia.
- Investigation of its safety and toxicology profile.
- Elucidation of its effects on specific downstream signaling pathways beyond cAMP modulation.

This technical guide provides a comprehensive summary of the currently available information on SNT-207858. It is intended to serve as a valuable resource for the scientific community to facilitate further research and development of this promising compound.

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